4H-Cyclopenta[d]pyrimidine
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Overview
Description
4H-Cyclopenta[d]pyrimidine is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyrimidine ring. This structure is notable for its potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of nitrogen atoms within the pyrimidine ring imparts distinct chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Cyclopenta[d]pyrimidine typically involves cyclization reactions. One common method includes the condensation of appropriate precursors such as aldehydes, ketones, and amines under acidic or basic conditions. For instance, the reaction of cyclopentanone with guanidine in the presence of a strong acid can yield this compound .
Industrial Production Methods: Industrial production methods often involve optimized versions of laboratory synthesis techniques. These methods may include the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of catalysts and solvents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 4H-Cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of this compound react with nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives reacting with nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4H-Cyclopenta[d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4H-Cyclopenta[d]pyrimidine varies depending on its application. In medicinal chemistry, it often acts by inhibiting specific enzymes or receptors. For example, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Cyclopenta[d]thieno[2,3-b]pyridine: Shares a similar fused ring structure but includes a sulfur atom.
Cyclopenta[d]pyrido[3,2-b]pyrimidine: Contains an additional nitrogen atom in the ring system.
Cyclopenta[d]furo[3,2-b]pyrimidine: Features an oxygen atom in the fused ring system.
Uniqueness: 4H-Cyclopenta[d]pyrimidine is unique due to its specific arrangement of nitrogen atoms and the resulting electronic properties. This uniqueness makes it particularly valuable in the design of enzyme inhibitors and advanced materials .
Properties
CAS No. |
270-96-2 |
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Molecular Formula |
C7H6N2 |
Molecular Weight |
118.14 g/mol |
IUPAC Name |
4H-cyclopenta[d]pyrimidine |
InChI |
InChI=1S/C7H6N2/c1-2-6-4-8-5-9-7(6)3-1/h1-3,5H,4H2 |
InChI Key |
JIGKYDDEKMMFFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC2=NC=N1 |
Origin of Product |
United States |
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